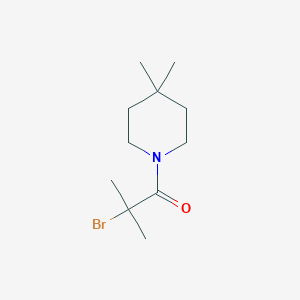
N-(5-Amino-2-fluorophenyl)-N-methylacrylamide
Übersicht
Beschreibung
N-(5-Amino-2-fluorophenyl)-N-methylacrylamide, also known as AFMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AFMA is a derivative of acrylamide, a widely used chemical in the production of plastics, adhesives, and other industrial products. The unique properties of AFMA make it a promising candidate for use in scientific research, particularly in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Chemicals
- A study on the synthesis and characterization of a research chemical known as 3,5-AB-CHMFUPPYCA highlights the importance of accurate identification and characterization of chemicals used in research. This process includes chromatographic, spectroscopic, and mass spectrometric analyses, which are crucial for understanding the properties and potential applications of new compounds (McLaughlin et al., 2016).
Drug Discovery and Development
- Research into selective serotonin 1A (5-HT(1A)) molecular imaging probes, as demonstrated by Kepe et al. (2006), involves the development and application of compounds for brain imaging in Alzheimer's disease patients. This reflects the potential utility of novel compounds in medical diagnostics and therapeutic interventions (Kepe et al., 2006).
Novel Antibacterial Compounds
- The development of new antibacterial compounds, such as the 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, shows the ongoing search for more effective antibacterial agents. This includes exploring the structure-activity relationships and the impact of molecular conformations on antibacterial activity (Kuramoto et al., 2003).
Encapsulation Efficiency and Controlled Release
- Studies on the encapsulation efficiency and controlled release characteristics of crosslinked polyacrylamide particles, such as those by Babu et al. (2006), are indicative of the research aimed at improving drug delivery systems. Such systems are designed to enhance the therapeutic efficacy and reduce the side effects of drugs (Babu et al., 2006).
Novel Methods for Protein Identification
- Toriumi and Imai (2003) developed a novel method for identifying altered proteins in tissues, utilizing fluorescence derivatization and a series of analytical techniques. This methodological innovation underscores the importance of analytical chemistry in biomedical research, particularly in proteomics and disease biomarker discovery (Toriumi & Imai, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(5-amino-2-fluorophenyl)-N-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-3-10(14)13(2)9-6-7(12)4-5-8(9)11/h3-6H,1,12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGNAUDLKKAVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)N)F)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-N-methylacrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1408415.png)





![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1408426.png)




